molecular formula C9H10N2O6 B15074911 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid

3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid

Cat. No.: B15074911
M. Wt: 242.19 g/mol
InChI Key: DBJSZXFEQIHQNQ-UHFFFAOYSA-N
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Description

3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrole ring substituted with a methyl group, a nitroethyl group, and two carboxylic acid groups. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid typically involves multi-step organic reactions. One common method starts with the nitration of a suitable pyrrole precursor, followed by the introduction of the nitroethyl group through a Michael addition reaction. The final steps involve the oxidation of intermediate compounds to introduce the carboxylic acid groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The nitroethyl group can be oxidized to form nitroacetic acid derivatives.

    Reduction: The nitro group can be reduced to an amine, leading to the formation of aminoethyl derivatives.

    Substitution: The methyl and nitroethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Nitroacetic acid derivatives.

    Reduction: Aminoethyl derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid groups can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-(2-nitrovinyl)-1H-indole: Another compound with a nitroethyl group, but with an indole ring instead of a pyrrole ring.

    4-(2-nitroethyl)-1H-pyrrole-2-carboxylic Acid: Similar structure but with only one carboxylic acid group.

Uniqueness

3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic Acid is unique due to the presence of both a methyl group and two carboxylic acid groups on the pyrrole ring

Properties

Molecular Formula

C9H10N2O6

Molecular Weight

242.19 g/mol

IUPAC Name

3-methyl-4-(2-nitroethyl)-1H-pyrrole-2,5-dicarboxylic acid

InChI

InChI=1S/C9H10N2O6/c1-4-5(2-3-11(16)17)7(9(14)15)10-6(4)8(12)13/h10H,2-3H2,1H3,(H,12,13)(H,14,15)

InChI Key

DBJSZXFEQIHQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC(=C1CC[N+](=O)[O-])C(=O)O)C(=O)O

Origin of Product

United States

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